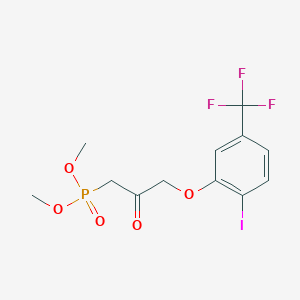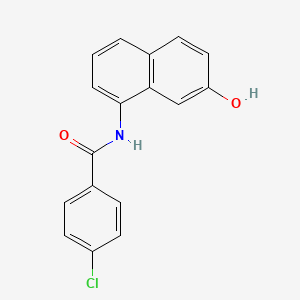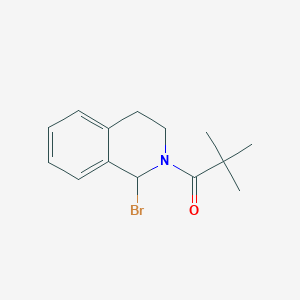
Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate is a complex organic compound that features a trifluoromethyl group, an iodine atom, and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with a suitable phosphonate reagent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The phosphonate ester group can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and iodine atom can enhance the compound’s binding affinity and specificity for these targets. The phosphonate ester group can also play a role in the compound’s activity by participating in chemical reactions or interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)phenol
- 2-Iodo-5-(trifluoromethyl)pyridine
- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol
Uniqueness
Dimethyl (3-(2-iodo-5-(trifluoromethyl)phenoxy)-2-oxopropyl)phosphonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl group and the phosphonate ester makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and stability.
Propriétés
Formule moléculaire |
C12H13F3IO5P |
|---|---|
Poids moléculaire |
452.10 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-[2-iodo-5-(trifluoromethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C12H13F3IO5P/c1-19-22(18,20-2)7-9(17)6-21-11-5-8(12(13,14)15)3-4-10(11)16/h3-5H,6-7H2,1-2H3 |
Clé InChI |
WIKBDQIUJWHCMA-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CC(=O)COC1=C(C=CC(=C1)C(F)(F)F)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11833233.png)


![9-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11833248.png)
![N-[1-(azepan-3-yl)-7-chlorobenzimidazol-2-yl]-2-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B11833257.png)



![7-Chloro-2-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11833281.png)
![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)
![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)



